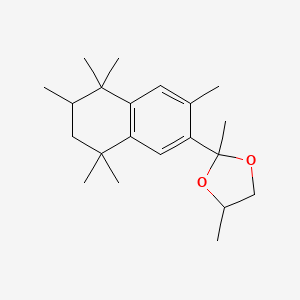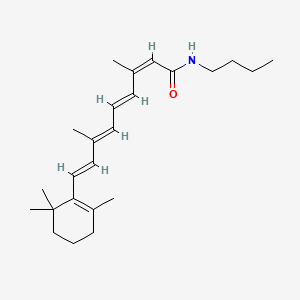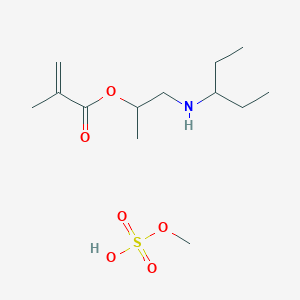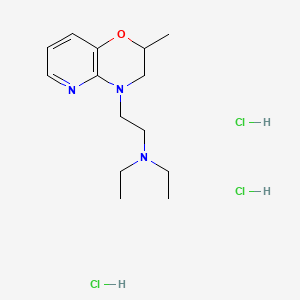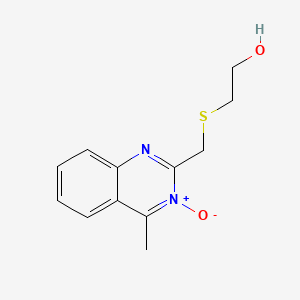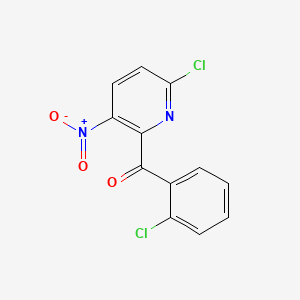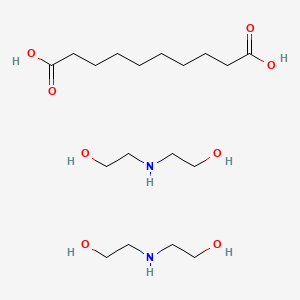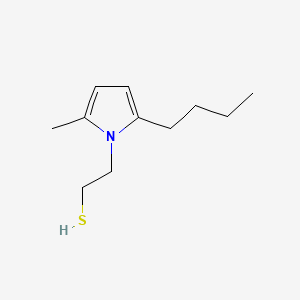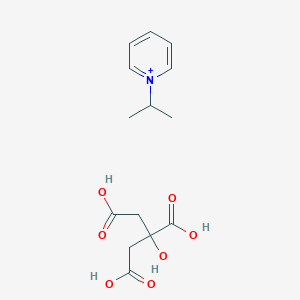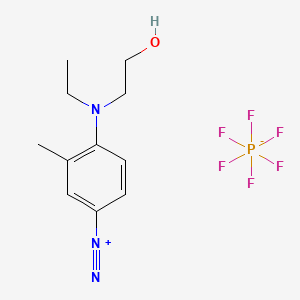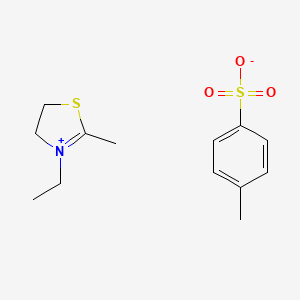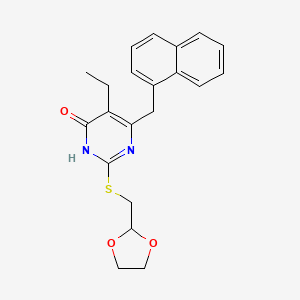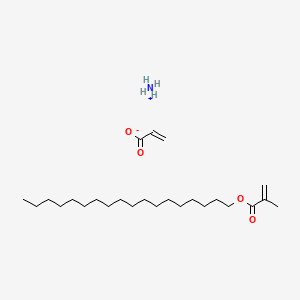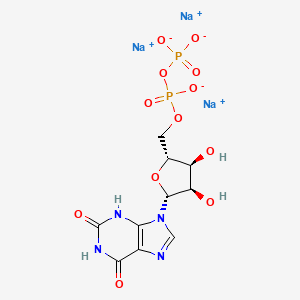
Xanthosine 5'-(trihydrogen diphosphate), trisodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Xanthosine 5’-(trihydrogen diphosphate), trisodium salt: is a nucleotide derivative that plays a significant role in various biochemical processes. It is a compound with the molecular formula C10H11N4Na3O12P2 and a molecular weight of 510.13 g/mol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Xanthosine 5’-(trihydrogen diphosphate), trisodium salt typically involves the phosphorylation of xanthosine. One common method is the reaction of xanthosine with phosphorus oxychloride (POCl3) in the presence of a base, followed by neutralization with sodium hydroxide to form the trisodium salt .
Industrial Production Methods: Industrial production of this compound may involve large-scale phosphorylation reactions under controlled conditions to ensure high yield and purity. The process often includes purification steps such as crystallization or chromatography to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: Xanthosine 5’-(trihydrogen diphosphate), trisodium salt can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Substitution: It can participate in nucleophilic substitution reactions where the phosphate groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Substitution: Reagents such as sodium azide (NaN3) or thiol compounds can be used under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield xanthosine monophosphate derivatives, while substitution reactions can produce various nucleoside analogs .
Applications De Recherche Scientifique
Chemistry: In chemistry, Xanthosine 5’-(trihydrogen diphosphate), trisodium salt is used as a precursor in the synthesis of other nucleotides and nucleotide analogs. It is also employed in studies involving enzyme kinetics and nucleotide interactions .
Biology: In biological research, this compound is used to study nucleotide metabolism and its role in cellular processes. It is also utilized in experiments involving nucleic acid synthesis and repair .
Medicine: In the medical field, Xanthosine 5’-(trihydrogen diphosphate), trisodium salt is investigated for its potential therapeutic applications, including its role in antiviral and anticancer treatments .
Industry: Industrially, this compound is used in the production of nucleotide-based products and as a research tool in various biochemical assays .
Mécanisme D'action
The mechanism of action of Xanthosine 5’-(trihydrogen diphosphate), trisodium salt involves its incorporation into nucleic acids or its interaction with specific enzymes. It can act as a substrate for enzymes involved in nucleotide metabolism, influencing various biochemical pathways . The molecular targets include enzymes such as IMP dehydrogenase and nucleoside diphosphate kinases , which play crucial roles in nucleotide synthesis and regulation .
Comparaison Avec Des Composés Similaires
- Xanthosine 5’-monophosphate (XMP)
- Xanthosine 5’-triphosphate (XTP)
- Inosine 5’-monophosphate (IMP)
- Guanosine 5’-monophosphate (GMP)
Uniqueness: Xanthosine 5’-(trihydrogen diphosphate), trisodium salt is unique due to its specific phosphate group configuration, which allows it to participate in distinct biochemical reactions compared to its monophosphate and triphosphate counterparts. Its trisodium salt form also enhances its solubility and stability in aqueous solutions, making it particularly useful in various experimental setups .
Propriétés
Numéro CAS |
84215-50-9 |
|---|---|
Formule moléculaire |
C10H11N4Na3O12P2 |
Poids moléculaire |
510.13 g/mol |
Nom IUPAC |
trisodium;[[(2R,3S,4R,5R)-5-(2,6-dioxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C10H14N4O12P2.3Na/c15-5-3(1-24-28(22,23)26-27(19,20)21)25-9(6(5)16)14-2-11-4-7(14)12-10(18)13-8(4)17;;;/h2-3,5-6,9,15-16H,1H2,(H,22,23)(H2,19,20,21)(H2,12,13,17,18);;;/q;3*+1/p-3/t3-,5-,6-,9-;;;/m1.../s1 |
Clé InChI |
YOOFNMTZQIXWCP-CYCLDIHTSA-K |
SMILES isomérique |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])[O-])O)O)NC(=O)NC2=O.[Na+].[Na+].[Na+] |
SMILES canonique |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])[O-])O)O)NC(=O)NC2=O.[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


